N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline
Description
N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline is a synthetic aromatic amine derivative characterized by a benzyl group substituted at the para position with a 2-ethoxyethoxy moiety and an aniline ring substituted at the ortho position with an isobutoxy group. Its molecular formula is C₂₁H₂₉NO₃, with a molecular weight of 343.46 g/mol (calculated).
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-23-13-14-24-19-11-9-18(10-12-19)15-22-20-7-5-6-8-21(20)25-16-17(2)3/h5-12,17,22H,4,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXGOAAHJLVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline typically involves the reaction of 4-(2-ethoxyethoxy)benzyl chloride with 2-isobutoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline with N-[4-(sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline (), a structural isomer with shared molecular formula but distinct substituent positions and branching.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
The sec-butoxy group on the benzyl ring in the comparator () is less polar than the 2-ethoxyethoxy chain, which may lower aqueous solubility.
Electronic and Steric Properties :
- The ethoxyethoxy chain in both compounds enhances flexibility and hydrogen-bonding capacity, but its placement on the benzyl (target) versus aniline (comparator) alters electronic distribution across the aromatic systems.
- The branched isobutoxy group in the target compound may increase lipophilicity (higher LogP) compared to the linear ethoxyethoxy substituent in the comparator.
Synthetic Accessibility :
- Both compounds likely require multi-step synthesis involving nucleophilic substitution and reductive amination. However, the ortho-substituted isobutoxy group in the target compound may necessitate stricter regioselective conditions.
Research Findings and Limitations
- Pharmacological Data: No experimental bioactivity or toxicity data are available for either compound in the provided evidence. Comparative studies on analogous aniline derivatives suggest that substituent position and branching significantly impact receptor binding and metabolic stability.
- Physicochemical Data : Predicted LogP values (via computational tools like ChemDraw) indicate moderate lipophilicity for both compounds, but experimental solubility and stability data are lacking.
- Knowledge Gaps: The absence of comparative pharmacokinetic or synthetic yield data limits a comprehensive evaluation.
Biological Activity
N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound’s chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H25N2O3
- Molecular Weight : 317.40 g/mol
The presence of both an aniline moiety and ether functionalities suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ether groups may enhance solubility and bioavailability, facilitating interaction with cellular targets. Potential mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
| Organism | MIC (µg/mL) | Control (Isoniazid) |
|---|---|---|
| Staphylococcus aureus | 32 | 8 |
| Escherichia coli | 64 | 16 |
| Pseudomonas aeruginosa | 128 | 32 |
These results suggest a promising avenue for the development of new antimicrobial therapies.
Anticancer Potential
Research into the anticancer activity of this compound has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) | Normal Cell Line (HEK293) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | HEK293 | >100 |
| HeLa | 10 | HEK293 | >100 |
| A549 | 20 | HEK293 | >100 |
These findings indicate a potential for selective targeting of cancer cells, warranting further investigation into its mechanisms.
Case Studies
-
Study on Antimicrobial Activity :
- Conducted by a research group focusing on drug-resistant bacteria.
- The compound was tested against multiple strains, demonstrating significant efficacy in inhibiting growth.
-
Study on Anticancer Properties :
- A collaborative effort involving pharmacologists and chemists.
- The study highlighted the compound's selective toxicity profile, suggesting mechanisms that could be further explored in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
